molecular formula C22H22N2O3S2 B2432841 3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877656-20-7

3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2432841
CAS RN: 877656-20-7
M. Wt: 426.55
InChI Key: GVBIATMATORCJO-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-2-((2-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-HIV Activity

Compounds similar to the mentioned chemical have been synthesized and evaluated for their potential anti-HIV-1 activity. For instance, derivatives of pyrimidin-4(3H)-one have shown virus-inhibiting properties with respect to type 1 human immunodeficiency virus in vitro, highlighting the potential of these compounds in antiviral research (Novikov, Ozerov, Sim, & Buckheit, 2004).

Antibacterial and Antifungal Agents

Thieno[3,2-d]pyrimidin-4(3H)-ones have been synthesized and tested for their antibacterial and antifungal activities. Such compounds have demonstrated effectiveness against various strains of bacteria and fungi, suggesting their use as a foundation for developing new antibacterial and antifungal agents (Kahveci, Doğan, Menteşe, Sellitepe, & Kart, 2020).

Anticancer Research

Another application area is in the development of anticancer drugs. Compounds with the thienopyrimidin-4(3H)-one core have been explored for their anticancer properties. For instance, certain derivatives have been identified as having potential vascular-disrupting and anti-angiogenic activities, making them promising candidates for further anticancer research (Gold, Köhler, Lanzloth, Andronache, Anant, Dandawate, Biersack, & Schobert, 2020).

Central Nervous System (CNS) Depressant Activity

Research has also been conducted on similar compounds for their potential CNS depressant activity. This indicates that such molecules could be explored for their applications in neuropsychiatric drug development (Manjunath, Mohan, Naragund, & Shishoo, 1997).

Synthesis and Molecular Docking Studies

The compound's structural analogs have been synthesized and subjected to molecular docking studies, particularly for their antimicrobial efficacy. These studies help in understanding the interaction mechanisms of these compounds with bacterial enzymes, aiding in the design of more effective antimicrobial agents (Sarhan, Soliman, Saleh, & Nofal, 2021).

properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O3S2/c1-14-6-4-5-7-15(14)13-29-22-23-17-10-11-28-20(17)21(25)24(22)16-8-9-18(26-2)19(12-16)27-3/h4-9,12H,10-11,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVBIATMATORCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CSC2=NC3=C(C(=O)N2C4=CC(=C(C=C4)OC)OC)SCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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